molecular formula C11H14FN B13025478 1-Benzyl-3-fluoro-3-methylazetidine

1-Benzyl-3-fluoro-3-methylazetidine

Cat. No.: B13025478
M. Wt: 179.23 g/mol
InChI Key: ZAUHFVSBSLIGAK-UHFFFAOYSA-N
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Description

1-Benzyl-3-fluoro-3-methylazetidine is a synthetic organic compound belonging to the azetidine class Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-fluoro-3-methylazetidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a suitable azetidine precursor with a fluorinating agent. For instance, starting from 1-benzyl-3-chloro-3-methylazetidine, a fluorination reaction using a reagent like potassium fluoride in an aprotic solvent such as dimethyl sulfoxide can yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-fluoro-3-methylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium fluoride in dimethyl sulfoxide for fluorination.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Fluorinated azetidines or other substituted derivatives.

Scientific Research Applications

1-Benzyl-3-fluoro-3-methylazetidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-fluoro-3-methylazetidine involves its interaction with specific molecular targets. The fluorine atom’s electronegativity and the benzyl group’s steric effects contribute to the compound’s binding affinity and selectivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-fluoro-3-methylazetidine’s combination of a benzyl group and a fluorine atom imparts unique chemical and biological properties

Properties

IUPAC Name

1-benzyl-3-fluoro-3-methylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUHFVSBSLIGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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